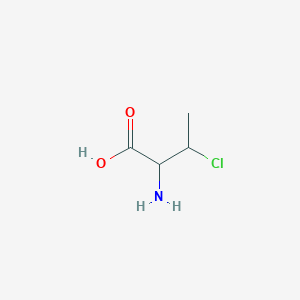

2-Amino-3-chlorobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-chlorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYASMWDAMXQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932653 | |

| Record name | 2-Amino-3-chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14561-56-9 | |

| Record name | 2-Amino-3-chlorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-chlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chlorobutanoic acid is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its structure, featuring a chlorine atom at the beta-position, imparts unique physicochemical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and drug development. The presence of the halogen atom can significantly influence the molecule's conformation, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes key related pathways and workflows.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many properties are currently based on computational predictions.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H8ClNO2 | ChemNet[1], PubChem[2] |

| Molecular Weight | 137.56 g/mol | ChemNet[1], PubChem[2] |

| Boiling Point | 229.8 °C at 760 mmHg | ChemNet[1] |

| Density | 1.31 g/cm³ | ChemNet[1] |

| Refractive Index | 1.491 | ChemNet[1] |

| Flash Point | 92.8 °C | ChemNet[1] |

| Melting Point | Not experimentally determined. | |

| Vapor Pressure | 0.0242 mmHg at 25°C | ChemNet[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |

| Rotatable Bond Count | 2 | ECHEMI[3] |

| Exact Mass | 137.0243562 | PubChem[2], ECHEMI[3] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[2], ECHEMI[3] |

| pKa (Strongest Acidic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 1.87 | P. aeruginosa Metabolome Database[4] |

| pKa (Strongest Basic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 7.25 | P. aeruginosa Metabolome Database[4] |

Solubility

| Solvent | Solubility | Source |

| Water | Soluble | Benchchem[5] |

| Ethanol | Soluble in polar organic solvents | (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid |

| DMSO | Soluble in polar organic solvents | (S)-2-Amino-3,3-dimethylbutanoic acid - MedchemExpress.com[6] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of amino acids are described below. These are generalized methods that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, a rapid heating method can be employed.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

A small, dry sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end. The tube is then inverted and tapped gently to ensure the solid is compacted at the bottom.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.

pKa Determination (Potentiometric Titration)

The pKa values represent the acid dissociation constants of the ionizable groups in an amino acid (the α-carboxyl and α-amino groups). These can be determined by potentiometric titration.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration

Procedure:

-

A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition.

-

The titration is continued until the pH has risen significantly (e.g., to pH 12).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the midpoints of the buffering regions on the titration curve. The pKa of the carboxyl group (pKa1) will be in the acidic range, and the pKa of the amino group (pKa2) will be in the basic range.

Solubility Determination (Gravimetric Method)

The solubility of a compound in a particular solvent is the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Drying oven

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Sample of this compound

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a constant temperature shaker or water bath to allow the solution to reach equilibrium (typically for 24-48 hours).

-

After equilibration, the solution is centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully transferred to a pre-weighed drying vessel.

-

The solvent is evaporated from the supernatant in a drying oven until a constant weight of the dried solute is achieved.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the vessel from the final weight.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualizations

Potential Interaction with the GABAergic Signaling Pathway

As a structural analog of the neurotransmitter GABA (gamma-aminobutyric acid), this compound may interact with the GABAergic signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of interaction for a GABA analog.

Caption: Potential interaction of this compound with the GABAergic signaling pathway.

Representative Experimental Workflow: Synthesis and Purification

The following diagram outlines a logical workflow for the synthesis and purification of this compound, based on general principles of amino acid synthesis.

Caption: A representative workflow for the synthesis and purification of this compound.

References

- 1. chemnet.com [chemnet.com]

- 2. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 5. This compound | 14561-56-9 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Amino-3-chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid with significant potential in pharmaceutical and biochemical research. The document details stereoselective synthetic methodologies, including a prominent route involving the ring-opening of aziridine precursors, as well as potential pathways starting from threonine. Furthermore, it outlines effective purification strategies, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography, to isolate stereoisomers of high purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of modified amino acids and their incorporation into novel molecular entities.

Introduction

This compound is a halogenated derivative of the proteinogenic amino acid threonine. The introduction of a chlorine atom at the β-position significantly alters the molecule's steric and electronic properties, making it a valuable building block for the synthesis of peptidomimetics and other bioactive compounds. Its structural similarity to natural amino acids allows it to be incorporated into peptides, potentially enhancing their stability, bioactivity, and conformational properties. This guide will explore the key synthetic routes and purification techniques for this important molecule.

Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers at the α and β positions. Therefore, stereoselective methods are highly desirable to obtain specific diastereomers (threo or erythro) and enantiomers.

Stereoselective Synthesis via Aziridine Ring-Opening

A robust and stereoselective method for the synthesis of vicinal chloroamines, and by extension this compound, involves the asymmetric protonation of catalytically generated prochiral chloroenamines to form chiral chloroamines, which can then be converted to aziridines. The subsequent ring-opening of the aziridine intermediate provides a regio- and stereoselective route to the target molecule.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the stereoselective synthesis of this compound via an aziridine intermediate.

-

Asymmetric Protonation: A solution of the prochiral chloroenamine in a suitable aprotic solvent (e.g., methyl tert-butyl ether) is cooled to a low temperature (e.g., -20 °C). A chiral Brønsted acid catalyst (e.g., a phosphoric acid derivative) is added, and the reaction is stirred until completion to yield the chiral vicinal chloroamine.

-

Aziridination: A base (e.g., a non-nucleophilic amine) is added to the reaction mixture in a one-pot fashion to induce intramolecular cyclization, forming the corresponding chiral aziridine.

-

Ring-Opening: The isolated aziridine is dissolved in a suitable solvent, and a nucleophile, such as water in the presence of a Lewis acid or a protic acid, is added to facilitate the regio- and stereoselective ring-opening to afford the protected this compound derivative.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Prochiral Chloroenamine | Chiral Brønsted Acid | CPME | -20 | >90 |

| 2 | Chiral Chloroamine | Base (e.g., DBU) | CPME | Room Temp. | >85 |

| 3 | Chiral Aziridine | H₂O, Lewis Acid | Dichloromethane | 0 to Room Temp. | >80 |

| 4 | Protected Amino Acid | Acid/Base or Hydrogenolysis | Varies | Varies | >90 |

Synthesis from Threonine

An alternative approach involves the direct chlorination of threonine or its derivatives. This method requires careful control of regioselectivity to favor chlorination at the β-position over other reactive sites.

-

Esterification: Threonine is first converted to its methyl ester hydrochloride to protect the carboxylic acid and activate the amino group. This can be achieved by reacting threonine with methanol in the presence of thionyl chloride or trimethylchlorosilane.[1][2]

-

Chlorination: The threonine methyl ester hydrochloride is then reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloroethane.[2]

-

Hydrolysis: The resulting this compound methyl ester is hydrolyzed to the final product.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | L-Threonine | Methanol, Thionyl Chloride | Methanol | Reflux | >95 |

| 2 | Threonine Methyl Ester HCl | Thionyl Chloride | Dichloroethane | Room Temp. | 60-70 |

| 3 | Chlorinated Ester | Aqueous Acid/Base | Water | Varies | >90 |

Purification of this compound

The purification of this compound is crucial to isolate the desired stereoisomer and remove any unreacted starting materials, byproducts, and other impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Caption: Workflow for the purification of this compound stereoisomers using chiral HPLC.

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for the separation of amino acid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is commonly used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.

| Parameter | Condition |

| Column | Chiralpak® IA or similar |

| Mobile Phase | Hexane:Isopropanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Purity Achieved | >99% ee/de |

Ion-Exchange Chromatography

Ion-exchange chromatography is a valuable technique for the purification of amino acids from complex mixtures. It separates molecules based on their net charge.

-

Column Preparation: A strong cation exchange resin is packed into a column and equilibrated with a low pH buffer.

-

Sample Loading: The crude sample of this compound is dissolved in the equilibration buffer and loaded onto the column. At a low pH, the amino acid will be protonated and carry a net positive charge, allowing it to bind to the negatively charged resin.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: The purified amino acid is eluted from the column by increasing the pH or the salt concentration of the buffer, which disrupts the electrostatic interaction between the amino acid and the resin.

Conclusion

The synthesis and purification of this compound require careful consideration of stereochemistry and the implementation of robust analytical and preparative techniques. The stereoselective route via aziridine ring-opening offers excellent control over the stereochemical outcome. For purification, chiral HPLC stands out as the most effective method for separating stereoisomers to high purity. This guide provides a foundational understanding of the key methodologies for researchers and professionals in the field of drug discovery and development, enabling the exploration of this and other halogenated amino acids in the design of novel therapeutics and biochemical probes.

References

An In-depth Technical Guide to the Stereoisomers of 2-Amino-3-chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry and drug development. The document details the synthesis, physicochemical properties, and known biological activities of the four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Detailed experimental protocols for the stereoselective synthesis and chiral separation of these isomers are provided. Furthermore, this guide explores the potential mechanism of action, including the inhibition of valyl-tRNA synthetase, and presents this information through logical diagrams. All quantitative data is summarized in structured tables for ease of comparison, making this a valuable resource for researchers in the fields of organic chemistry, biochemistry, and pharmacology.

Introduction

This compound is a halogenated derivative of the proteinogenic amino acid threonine. Due to the presence of two chiral centers at the C2 and C3 positions, it exists as four distinct stereoisomers, grouped into two pairs of enantiomers: the erythro pair ((2S,3R) and (2R,3S)) and the threo pair ((2S,3S) and (2R,3R)). The introduction of a chlorine atom significantly alters the electronic and steric properties of the molecule compared to its natural counterpart, making it a valuable tool for probing biological systems and a lead compound for drug discovery.[1] Derivatives of this compound have shown potential as anticonvulsants, possibly acting as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1]

This guide will delve into the specific properties and synthesis of each stereoisomer, providing researchers with the necessary information to explore their therapeutic potential.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The erythro/threo nomenclature is used to describe the relative stereochemistry of the two chiral centers, analogous to the relationship between threonine and allothreonine.

-

Erythro Isomers: (2S,3R)-2-amino-3-chlorobutanoic acid and (2R,3S)-2-amino-3-chlorobutanoic acid

-

Threo Isomers: (2S,3S)-2-amino-3-chlorobutanoic acid and (2R,3R)-2-amino-3-chlorobutanoic acid

Physicochemical Properties

While data for the individual stereoisomers is scarce in publicly available literature, the general properties of this compound (racemic mixture) are summarized below. It is anticipated that the individual stereoisomers will have similar molecular weights and general solubility profiles, but will differ in their optical rotation.

| Property | Value | Reference |

| Molecular Formula | C4H8ClNO2 | [2][3][4][5] |

| Molecular Weight | 137.56 g/mol | [2][3][4][5] |

| Boiling Point | 229.8 °C at 760 mmHg | [2] |

| Flash Point | 92.8 °C | [2] |

| Density | 1.31 g/cm³ | [2] |

| Refractive Index | 1.491 | [2] |

Stereoselective Synthesis

The stereoselective synthesis of the four stereoisomers of this compound can be achieved starting from the readily available and chiral precursors, L-threonine and L-allothreonine.[1] The key step is the substitution of the hydroxyl group at the C3 position with a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂).[1] The stereochemical outcome of this reaction is dependent on the reaction mechanism, which can be controlled by the reaction conditions.[1]

-

An Sₙ2 reaction will proceed with inversion of configuration at the C3 center.

-

An Sₙi reaction (internal nucleophilic substitution) will proceed with retention of configuration at the C3 center.

By starting with L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid), all four stereoisomers can be synthesized.

Logical Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-2-Amino-3-chlorobutanoic acid from L-Threonine (via Sₙ2)

-

Protection of the amino and carboxyl groups of L-threonine: To a solution of L-threonine in a suitable solvent (e.g., methanol), add an amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a carboxyl-protecting group reagent (e.g., thionyl chloride in methanol for methyl ester formation). Purify the resulting protected L-threonine.

-

Chlorination with inversion: Dissolve the protected L-threonine in a non-polar solvent (e.g., dichloromethane). Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂). The reaction is typically stirred at room temperature until completion. The Sₙ2 mechanism is favored under these conditions, leading to inversion of stereochemistry at the C3 position.

-

Deprotection: Remove the protecting groups using appropriate conditions (e.g., trifluoroacetic acid for Boc and ester deprotection).

-

Purification: Purify the final product, (2S,3S)-2-amino-3-chlorobutanoic acid, by recrystallization or chromatography.

Protocol 2: Synthesis of (2S,3R)-2-Amino-3-chlorobutanoic acid from L-Threonine (via Sₙi)

-

Protection of the amino and carboxyl groups of L-threonine: Follow the same procedure as in Protocol 1.

-

Chlorination with retention: Dissolve the protected L-threonine in a polar aprotic solvent (e.g., dioxane). Add thionyl chloride (SOCl₂) and heat the reaction mixture. The use of a polar solvent and higher temperature favors the Sₙi mechanism, resulting in retention of stereochemistry at the C3 position.

-

Deprotection: Remove the protecting groups as described in Protocol 1.

-

Purification: Purify the final product, (2S,3R)-2-amino-3-chlorobutanoic acid.

(Note: The synthesis of the (2R,3S) and (2R,3R) enantiomers would start from D-threonine and D-allothreonine, respectively, following similar protocols.)

Characterization and Separation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and relative stereochemistry of the diastereomers. The coupling constants between the protons at C2 and C3 (J_H2-H3) are expected to differ for the erythro and threo isomers due to their different dihedral angles. Generally, a larger coupling constant is observed for the threo isomer (anti-periplanar protons) compared to the erythro isomer (gauche protons). The β-chlorine substituent is expected to cause a distinct downfield shift in the ¹H NMR spectrum for the proton at C3, typically in the range of δ 3.8–4.2 ppm.[1]

Chiral Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating the enantiomers of this compound.

Protocol 3: Chiral HPLC Separation

-

Column Selection: A variety of chiral stationary phases can be employed, including those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), or crown ethers.

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The ratio of the organic modifier to the aqueous phase is a key parameter to optimize for resolution.

-

Detection: Detection can be achieved using UV absorbance or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase. The different enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.

Biological Properties and Potential Applications

Anticonvulsant Activity

Derivatives of this compound have been investigated for their potential anticonvulsant properties.[1] This activity is thought to stem from their structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system. These compounds may act as GABA receptor agonists or positive allosteric modulators, enhancing GABAergic inhibition and thereby reducing neuronal excitability.

Enzyme Inhibition

Research has indicated that both diastereomeric forms of this compound can act as competitive inhibitors of the enzyme valyl-tRNA synthetase.[1] This enzyme is responsible for attaching the amino acid valine to its corresponding transfer RNA (tRNA) during protein synthesis. By mimicking valine, the stereoisomers of this compound can bind to the active site of the enzyme, preventing the binding of valine and inhibiting protein synthesis.[1] This mechanism could be exploited for the development of antimicrobial or anticancer agents.

Mechanism of Valyl-tRNA Synthetase Inhibition

Caption: Competitive inhibition of Valyl-tRNA Synthetase.

Conclusion

The stereoisomers of this compound represent a promising class of non-canonical amino acids with significant potential for drug development. Their stereoselective synthesis from readily available precursors allows for the systematic investigation of the biological activities of each individual isomer. The known inhibitory activity against valyl-tRNA synthetase and the potential for GABA receptor modulation highlight promising avenues for future research. This technical guide provides a foundational resource for scientists and researchers to further explore the chemical and biological properties of these intriguing molecules and to unlock their full therapeutic potential. Further studies are warranted to determine the specific quantitative properties of each stereoisomer and to elucidate their precise mechanisms of action in various biological systems.

References

- 1. This compound | 14561-56-9 | Benchchem [benchchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]

- 3. (2R)-2-amino-3-chlorobutanoic acid | C4H8ClNO2 | CID 55285957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

CAS number and molecular formula for 2-Amino-3-chlorobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry and biochemical research. This document details its chemical properties, potential synthetic routes, and methodologies for evaluating its biological activity.

Chemical and Physical Properties

This compound, a halogenated derivative of the proteinogenic amino acid threonine, possesses unique physicochemical properties that make it a valuable tool in the design of novel peptides and therapeutic agents.

CAS Number: 14561-56-9[1][2] Molecular Formula: C₄H₈ClNO₂[1][2]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 137.56 g/mol | [1][2][3][4] |

| Exact Mass | 137.0243562 g/mol | [1][2][3] |

| Topological Polar Surface Area | 63.3 Ų | [1][2][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

| Rotatable Bond Count | 2 | [1][3] |

| Complexity | 96 | [1][3] |

| XLogP3 | -1.7 | [1][3] |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis (Adapted)

This proposed protocol is based on general methods for the synthesis of β-chloro α-amino acids from their β-hydroxy counterparts.

Materials:

-

L-Threonine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous base (e.g., Pyridine, Triethylamine)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection of the amino and carboxyl groups of L-Threonine: This is a critical first step to prevent unwanted side reactions. Standard protection strategies, such as Boc protection for the amino group and esterification of the carboxyl group, should be employed.

-

Chlorination: The protected threonine derivative is dissolved in an anhydrous solvent and cooled in an ice bath. Thionyl chloride is added dropwise, followed by the slow addition of an anhydrous base. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and ester groups) to yield the final product, this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The presence of the chlorine atom is expected to induce a downfield shift in the signals of the adjacent protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino and carboxylic acid moieties.

Potential Biological Activity and Experimental Protocols

Halogenated amino acids are known to exhibit a range of biological activities. While specific studies on the antimicrobial and anticancer properties of this compound are limited, its structural similarity to other bioactive compounds suggests it may possess such activities. The following are general experimental protocols that can be employed to assess its potential.

Antimicrobial Activity Assessment

A common method to evaluate antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Workflows

The following diagrams illustrate the proposed workflows for the synthesis and biological evaluation of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Workflow for evaluating the biological activity of this compound.

References

natural occurrence and sources of 2-Amino-3-chlorobutanoic acid

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Amino-3-chlorobutanoic Acid

Abstract

This compound is a non-canonical, halogenated amino acid that is not found among the 20 standard amino acids genetically coded for in proteins[1]. Its structural similarity to natural amino acids like threonine and valine, combined with the unique physicochemical properties conferred by the chlorine atom, makes it a valuable molecule in medicinal chemistry and biochemical research[1]. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its sources, synthesis, and analytical characterization. While extensive searches indicate the compound is not of natural origin, this document details the primary synthetic methodologies for its production and its potential biological applications as a research tool.

Natural Occurrence

Current scientific literature categorizes this compound as a non-natural or non-canonical amino acid[1]. Extensive database searches and literature reviews have not identified any natural sources, such as plants, fungi, or bacteria, that produce this specific compound. Its significance lies in its synthetic utility and its application as a probe in biological systems[1]. The introduction of a chlorine atom into the butanoic acid backbone creates a versatile intermediate for further chemical modifications and a tool for studying biological mechanisms, such as amino acid transport[1].

Sources and Synthesis

The primary sources of this compound are chemical and enzymatic synthesis. Given its two stereocenters, a major focus of synthetic chemistry is the control of stereochemistry to produce specific diastereomers and enantiomers[1].

Chiral Pool Synthesis

A highly effective strategy for creating stereochemically defined this compound is chiral pool synthesis. This method utilizes readily available, enantiomerically pure natural amino acids as starting materials[1]. L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) are ideal precursors due to their similar carbon skeleton[1]. The synthesis involves the stereospecific replacement of the C3 hydroxyl group with a chlorine atom. The stereochemical outcome of the final product is directly dependent on the starting material and the reaction mechanism (e.g., S_N2 for inversion of stereochemistry or S_Ni for retention)[1].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful method for generating enantioenriched this compound from achiral precursors. This approach uses a small amount of a chiral catalyst to direct the formation of a specific stereoisomer. One notable technique is the use of chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium salts, for the asymmetric α-halogenation of carbonyl compounds[1].

Biocatalytic Transformations

Enzymatic synthesis provides a highly selective route to chiral amino acids. Halogenase enzymes, for instance, can introduce chlorine atoms with high regioselectivity. The typical mechanism involves a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, creating a radical that then reacts with a chloride ion coordinated to the iron center[1].

Classical Synthetic Methods

Traditional organic chemistry reactions can be adapted to synthesize this compound, although these methods may offer less stereochemical control.

-

Hell-Volhard-Zelinsky Reaction: Can be used to synthesize α-halo acids from carboxylic acids, which are then aminated[1].

-

Strecker Synthesis: Builds the amino acid from an aldehyde precursor[1].

-

Direct Halogenation: Involves the selective chlorination of a suitable amino acid precursor, for example using N-Chlorosuccinimide, though achieving regioselectivity at the C3 position is a significant challenge[1].

Data Presentation

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₄H₈ClNO₂ | [2] |

| Molecular Weight | 137.56 g/mol | [2] |

| Canonical SMILES | CC(C(C(=O)O)N)Cl | [2] |

| InChIKey | YFYASMWDAMXQQT-UHFFFAOYSA-N | [2] |

| CAS Number | 14561-56-9 | [2] |

Mass Spectrometry Signature

The presence of a single chlorine atom provides a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[1].

| Ion | Theoretical Monoisotopic Mass (Da) | Isotopic Peak | Relative Abundance |

| [C₄H₈³⁵ClNO₂ + H]⁺ | 138.0316 | M+H | ~100% |

| [C₄H₈³⁷ClNO₂ + H]⁺ | 140.0287 | (M+2)+H | ~32% |

Comparison of Synthetic Strategies

| Strategy | Catalyst/Chiral Source | General Substrate | Key Advantage |

| Chiral Pool Synthesis | L-Threonine / L-allothreonine | Enantiopure amino acid | High stereochemical control from starting material[1] |

| Phase-Transfer Catalysis | Chiral Ammonium Salts (e.g., Maruoka catalyst) | β-Amino ester enolate | Catalytic generation of chirality[1] |

| Biocatalytic Halogenation | Halogenase Enzymes | Amino acid precursor | High regioselectivity and stereoselectivity[1] |

Experimental Protocols

General Protocol for Chiral Pool Synthesis from L-Threonine

This protocol outlines a general, conceptual procedure for the synthesis of a stereoisomer of this compound starting from L-threonine. Specific reagents, solvents, and reaction conditions would need to be optimized based on literature precedents for similar transformations.

Objective: To replace the hydroxyl group of L-threonine with a chlorine atom with inversion of stereochemistry via an S_N2 mechanism.

Step 1: Protection of Functional Groups

-

Protect the amino group of L-threonine (e.g., as a Boc or Cbz derivative) to prevent side reactions.

-

Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to enhance solubility in organic solvents and prevent its reaction.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the protected L-threonine in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) to convert the hydroxyl group into a good leaving group (tosylate or mesylate).

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

Step 3: Nucleophilic Substitution with Chloride

-

To the solution containing the activated intermediate, add a source of chloride ions (e.g., lithium chloride, tetrabutylammonium chloride).

-

Heat the reaction mixture in a suitable solvent (e.g., DMF, acetone) to facilitate the S_N2 reaction, displacing the tosylate/mesylate group with chloride. This step proceeds with inversion of configuration at the C3 carbon.

-

Monitor the reaction for completion by TLC or LC-MS.

Step 4: Deprotection

-

Once the substitution is complete, perform deprotection steps to remove the amino and carboxyl protecting groups.

-

For a Boc group, use an acid such as trifluoroacetic acid (TFA).

-

For an ester, perform saponification using a base like lithium hydroxide (LiOH) followed by acidic workup.

-

The sequence of deprotection will depend on the specific protecting groups used.

Step 5: Purification

-

Purify the final this compound product using techniques such as ion-exchange chromatography or recrystallization to obtain the desired pure stereoisomer.

Analytical Methods for Identification and Quantification

The identification and quantification of amino acids, including non-canonical ones like this compound, require robust analytical techniques.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation. Due to the polar nature of amino acids, derivatization is often required to improve chromatographic retention and detection[3][4].

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high sensitivity and structural information, allowing for definitive identification and quantification[3][5]. The distinct isotopic pattern of chlorine is a key identifier.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and stereochemical analysis.

Visualizations

Synthetic Pathway Diagram

Caption: Chiral pool synthesis of this compound from L-threonine.

Biological Application Concept

Caption: Role as a molecular probe mimicking natural amino acids.

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its structural features suggest several research applications.

-

Molecular Probe: Due to its resemblance to threonine and valine, it can be used to investigate the specificity and mechanism of amino acid transporters, which are crucial for cellular nutrition, metabolism, and signaling[1].

-

Therapeutic Potential: Derivatives of this compound have been explored in medicinal chemistry. Some have demonstrated anticonvulsant properties in animal models, suggesting potential applications in neurological disorders[1]. It may also act as an analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter[1].

-

Peptide Modification: As a non-canonical amino acid, it can be incorporated into peptides to create specialized structures. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity and stability, which is a common strategy in drug design to improve absorption and distribution[1].

References

- 1. This compound | 14561-56-9 | Benchchem [benchchem.com]

- 2. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analytical strategies for the determination of amino acids: Past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-3-chlorobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It includes detailed, standardized experimental protocols for data acquisition via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), designed to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectroscopic theory and data for similar chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| H-2 (α-proton) | 3.5 - 3.9 | C-1 (Carboxyl) | 170 - 175 |

| H-3 (β-proton) | 3.8 - 4.2[1] | C-2 (α-carbon) | 55 - 65 |

| H-4 (γ-protons, CH₃) | 1.4 - 1.7 | C-3 (β-carbon) | 50 - 60 |

| COOH | 10 - 13 (broad) | C-4 (γ-carbon) | 15 - 25 |

| NH₂ | 5 - 9 (broad, solvent dependent) |

Note: Predicted shifts are for a standard deuterated solvent like DMSO-d₆ or D₂O. The electronegative chlorine atom is expected to cause a downfield shift for adjacent protons and carbons.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300[2] | Broad |

| N-H (Amine) | Stretching | 3200 - 3500 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760[2] | Strong |

| N-H (Amine) | Bending | 1580 - 1650 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-Cl | Stretching | 550 - 850[3] | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 138.03 | Molecular ion peak (with ¹²C, ³⁵Cl). |

| [M+2+H]⁺ | 140.03 | Isotope peak due to ³⁷Cl, expected to be ~1/3 the intensity of the [M+H]⁺ peak. |

| [M-COOH]⁺ | 92.05 | Fragment from the loss of the carboxylic acid group. |

| [M-Cl]⁺ | 102.05 | Fragment from the loss of the chlorine atom. |

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a FT-IR spectrometer equipped with an ATR accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

-

From the stock solution, prepare a dilute sample for injection by diluting it to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺).

-

Observe the isotopic pattern, particularly the [M+2+H]⁺ peak, which is characteristic of a chlorine-containing compound.

-

If fragmentation data is acquired (MS/MS), analyze the daughter ions to propose a fragmentation pathway.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-3-chlorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chlorobutanoic acid is a non-canonical amino acid containing a chlorine atom at the beta-position. The presence of the halogen atom significantly influences its physicochemical properties, including thermal stability. Understanding the thermal behavior of this compound is critical for applications in drug development, peptide synthesis, and materials science, where it may be subjected to various temperature-related stresses during synthesis, purification, storage, and formulation.

This guide outlines the probable thermal degradation pathways, presents hypothetical quantitative data based on analogous compounds, and provides detailed experimental protocols for researchers to conduct their own thermal analysis.

Predicted Thermal Stability and Degradation Profile

Based on the thermal behavior of other amino acids and halogenated organic compounds, the thermal decomposition of this compound is expected to be a multi-stage process. The stability will be influenced by factors such as the C-Cl bond strength, the presence of the amino and carboxylic acid groups, and intermolecular interactions in the solid state.

Data Presentation

The following table summarizes the anticipated thermal decomposition data for this compound, derived from typical values observed for similar small organic molecules and amino acid derivatives.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Probable Evolved Species |

| Initial Decomposition | 180 - 220 | 200 - 240 | 25 - 35 | HCl, H₂O, CO₂ |

| Main Decomposition | 220 - 350 | 280 - 320 | 40 - 50 | NH₃, Carbonyl compounds, Nitriles |

| Final Decomposition | > 350 | - | 15 - 25 | Char residue, various organic fragments |

Note: This data is predictive and should be confirmed by experimental analysis.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways. The initial and most probable event is the elimination of hydrogen chloride (HCl), a common thermal decomposition route for chlorinated organic compounds. This can be followed by decarboxylation and deamination.

Computational studies on N-chloro-α-amino acids suggest two potential degradation pathways that may be relevant: concerted Grob fragmentation and β-elimination. While this compound is not an N-chloro compound, the principles of fragmentation and elimination reactions are applicable.

-

Dehydrochlorination: The primary degradation step is likely the elimination of HCl to form an unsaturated amino acid intermediate.

-

Decarboxylation: The carboxylic acid group can decompose to release carbon dioxide (CO₂).

-

Deamination: The amino group can be lost as ammonia (NH₃) or other nitrogen-containing species.

-

Fragmentation: The carbon skeleton can undergo fragmentation to yield smaller volatile molecules.

The following diagram illustrates a plausible initial degradation pathway for this compound.

Caption: Proposed initial thermal degradation pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

This technique provides simultaneous information on mass loss (TGA) and heat flow (DSC) as a function of temperature.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and peak decomposition temperatures and the percentage of weight loss for each degradation step.

-

From the DSC curve, identify endothermic (melting, decomposition) and exothermic (decomposition, crystallization) events.

-

The following diagram outlines the experimental workflow for TGA-DSC analysis.

Caption: Experimental workflow for TGA-DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis tube or onto a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at several temperatures corresponding to the decomposition stages observed in the TGA analysis (e.g., 220 °C, 300 °C, and 400 °C).

-

GC Separation: Use a suitable capillary column (e.g., a polar or mid-polar column) to separate the pyrolysis products. The oven temperature program should be optimized to achieve good separation.

-

MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 10-500) to identify the separated compounds by comparing their spectra with a mass spectral library (e.g., NIST).

-

-

Data Analysis: Identify the chemical structures of the degradation products to elucidate the decomposition pathways.

The logical relationship for identifying degradation products using Py-GC-MS is depicted below.

Caption: Logical workflow for the identification of degradation products via Py-GC-MS.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound for researchers and professionals in the pharmaceutical and chemical industries. Although direct experimental data is currently limited, the proposed degradation pathways and detailed experimental protocols offer a clear roadmap for a comprehensive thermal analysis. The combination of TGA-DSC and Py-GC-MS is crucial for obtaining a complete picture of the thermal behavior, including decomposition temperatures, weight loss kinetics, and the identity of degradation products. Such data is invaluable for ensuring the stability and safety of products containing this non-canonical amino acid.

Solubility Profile of 2-Amino-3-chlorobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-chlorobutanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the predicted qualitative solubility based on the well-established principles of amino acid chemistry. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers to generate specific quantitative data.

Predicted Solubility of this compound

The solubility of amino acids is fundamentally governed by their zwitterionic nature, possessing both a carboxylic acid group and an amino group. This dual functionality allows for strong interactions with polar solvents. This compound, as a substituted amino acid, is expected to follow these general principles. The presence of a chlorine atom on the side chain introduces a degree of hydrophobicity that may slightly decrease its solubility in highly polar solvents compared to simpler amino acids like glycine or alanine.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The polar nature of water effectively solvates the zwitterionic form of the amino acid through hydrogen bonding and dipole-dipole interactions.[1] |

| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can solvate the amino acid, but its lower polarity compared to water may result in reduced solubility.[2] |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but with a longer non-polar alkyl chain, ethanol is expected to be a less effective solvent for polar amino acids.[2][3] |

| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | While polar, acetone lacks the hydrogen-bonding donor capability of protic solvents, making it a poor solvent for zwitterionic compounds.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | DMSO is a strong polar aprotic solvent and may exhibit some solvating power for amino acids, though generally less than water. |

| Chloroform | Non-polar | Insoluble | Non-polar solvents cannot effectively solvate the charged groups of the zwitterionic amino acid, leading to very low solubility.[1][5] |

| Hexane | Non-polar | Insoluble | As a non-polar hydrocarbon, hexane is unable to overcome the strong intermolecular forces in the crystalline amino acid.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods for amino acid solubility determination should be employed. The following are detailed protocols for both qualitative and quantitative assessments.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a solute is soluble in a particular solvent.

Objective: To visually assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform)

-

Test tubes and test tube rack

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 2-3 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, precisely weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Record the observation:

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a widely used and accurate technique for determining the solubility of a compound at a specific temperature.[8][9]

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Chosen solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.[8]

-

After equilibration, carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a 0.45 µm filter to remove any undissolved solid.

-

Transfer a precisely measured aliquot of the clear filtrate into a pre-weighed evaporation dish.

-

Evaporate the solvent from the dish in a drying oven at a temperature that will not cause decomposition of the amino acid.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetone - Wikipedia [en.wikipedia.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. microbenotes.com [microbenotes.com]

- 7. sciencevivid.com [sciencevivid.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

Unlocking the Potential of 2-Amino-3-chlorobutanoic Acid as a Novel GABA Analog: A Technical Guide for Neuropharmacology Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders. The exploration of novel GABA analogs is a critical endeavor in the quest for more selective and effective modulators of GABAergic neurotransmission. This technical guide delves into the potential of 2-Amino-3-chlorobutanoic acid as a prospective GABA analog. While direct experimental evidence for its interaction with GABA receptors is not yet extensively documented in publicly available literature, its structural characteristics, alongside the known activities of similar halogenated amino acids, suggest a plausible role in modulating GABAergic systems. This document provides a comprehensive overview of the theoretical framework, key experimental protocols for characterization, and the underlying signaling pathways, serving as a foundational resource for researchers investigating this and similar compounds.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting on two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] Modulation of these receptors is a cornerstone of treatment for conditions such as epilepsy, anxiety, and sleep disorders. The development of novel GABA analogs continues to be a fertile area of research, aiming for improved therapeutic profiles, including greater receptor subtype selectivity and optimized pharmacokinetic properties.

This compound is a non-canonical amino acid whose derivatives have been investigated for therapeutic applications, including anticonvulsant properties, hinting at a potential interaction with the GABAergic system. The presence of a chlorine atom can significantly influence the molecule's physicochemical properties, potentially affecting its binding affinity and efficacy at GABA receptors. This guide outlines the rationale for investigating this compound as a GABA analog and provides the necessary technical framework for its comprehensive evaluation.

GABA Receptor Signaling Pathways

A thorough understanding of GABA receptor signaling is essential for contextualizing the potential effects of novel analogs.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2] Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, thus inhibiting action potential firing.[1]

Figure 1: GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[1] Ligand binding activates the associated Gi/o protein, leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-Amino-3-chlorobutanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. 2-Amino-3-chlorobutanoic acid, a halogenated amino acid, represents a novel building block for modifying peptide structures. The presence of a chlorine atom on the β-carbon introduces unique steric and electronic properties that can significantly influence peptide conformation and interactions with biological targets.

These application notes provide a comprehensive guide for the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the necessary protocols, potential challenges, and analytical methods for the successful synthesis and characterization of peptides containing this unique amino acid.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for understanding its behavior during peptide synthesis and its potential impact on the final peptide product.

| Property | Value | Reference |

| Molecular Formula | C4H8ClNO2 | --INVALID-LINK-- |

| Molecular Weight | 137.56 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 14561-56-9 | --INVALID-LINK-- |

Experimental Protocols

The following protocols are generalized for the incorporation of Fmoc-protected this compound into a peptide sequence using manual or automated solid-phase peptide synthesis. Researchers should note that optimization of coupling times and reagents may be necessary due to the potential for steric hindrance from the β-chloro substituent.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines the manual steps for incorporating Fmoc-2-Amino-3-chlorobutanoic acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Fmoc-2-Amino-3-chlorobutanoic acid:

-

In a separate vial, dissolve Fmoc-2-Amino-3-chlorobutanoic acid (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended as a starting point.

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Protocol 2: Peptide Purification and Characterization

Materials:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reversed-phase HPLC column (e.g., C18)

-

Lyophilizer

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

-

Purify the peptide using a reversed-phase HPLC system with a gradient of Solvent B into Solvent A.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Characterization by Mass Spectrometry:

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

-

Purity Analysis:

-

Analyze the final lyophilized product by analytical RP-HPLC to determine its purity.

-

Data Presentation

Quantitative data from the synthesis and characterization of peptides containing this compound should be summarized for clear comparison. Below are template tables for presenting such data.

Table 1: Synthesis Yield and Purity

| Peptide Sequence | Modification | Crude Yield (%) | Purified Yield (%) | Purity by HPLC (%) |

| Example-Peptide-1 | None | Data | Data | Data |